molecular formula C28H60Si B14290353 Decyl(ethyl)dioctylsilane CAS No. 114370-46-6

Decyl(ethyl)dioctylsilane

Cat. No.: B14290353
CAS No.: 114370-46-6
M. Wt: 424.9 g/mol
InChI Key: SXQGPHPSXQXMQW-UHFFFAOYSA-N
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Description

Decyl(ethyl)dioctylsilane is an organosilicon compound characterized by the presence of decyl, ethyl, and dioctyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl(ethyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:

Si-H+C=CSi-C-C\text{Si-H} + \text{C=C} \rightarrow \text{Si-C-C} Si-H+C=C→Si-C-C

In this case, the silicon-hydrogen bond from a silane precursor reacts with the double bonds of decyl, ethyl, and dioctyl alkenes under the influence of a catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrosilylation processes, often conducted in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Decyl(ethyl)dioctylsilane undergoes various chemical reactions, including:

    Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can break the silicon-carbon bonds, leading to the formation of simpler silanes.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, where one of the organic groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve selective reduction.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Simpler silanes or silanols.

    Substitution: New organosilicon compounds with different organic groups attached to the silicon atom.

Scientific Research Applications

Decyl(ethyl)dioctylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties and chemical stability.

Mechanism of Action

The mechanism of action of Decyl(ethyl)dioctylsilane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The hydrophobic nature of the decyl, ethyl, and dioctyl groups also contributes to its ability to modify surfaces and interfaces, enhancing properties such as water repellency and adhesion.

Comparison with Similar Compounds

Similar Compounds

  • Octyl(ethyl)dioctylsilane
  • Decyl(methyl)dioctylsilane
  • Decyl(ethyl)dimethylsilane

Uniqueness

Decyl(ethyl)dioctylsilane is unique due to the specific combination of decyl, ethyl, and dioctyl groups attached to the silicon atom. This combination imparts distinct chemical and physical properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

114370-46-6

Molecular Formula

C28H60Si

Molecular Weight

424.9 g/mol

IUPAC Name

decyl-ethyl-dioctylsilane

InChI

InChI=1S/C28H60Si/c1-5-9-12-15-18-19-22-25-28-29(8-4,26-23-20-16-13-10-6-2)27-24-21-17-14-11-7-3/h5-28H2,1-4H3

InChI Key

SXQGPHPSXQXMQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si](CC)(CCCCCCCC)CCCCCCCC

Origin of Product

United States

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